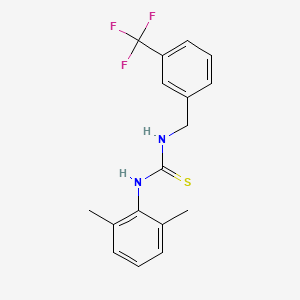

1-(2,6-Dimethylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea

Beschreibung

1-(2,6-Dimethylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, features a unique combination of aromatic rings and a thiourea functional group, which may impart specific chemical and biological properties.

Eigenschaften

IUPAC Name |

1-(2,6-dimethylphenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2S/c1-11-5-3-6-12(2)15(11)22-16(23)21-10-13-7-4-8-14(9-13)17(18,19)20/h3-9H,10H2,1-2H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPRRPVHQZZXLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=S)NCC2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea typically involves the reaction of 2,6-dimethylaniline with 3-(trifluoromethyl)benzyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,6-Dimethylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted aromatic derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₈H₁₈F₃N₂S

- Molecular Weight : Approximately 348.37 g/mol

- Structural Features : The compound features a thiourea functional group, a 2,6-dimethylphenyl substituent, and a trifluoromethyl phenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, contributing to its biological activity .

Medicinal Chemistry Applications

1-(2,6-Dimethylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea has shown promising potential in various medicinal applications:

- Antimicrobial Activity : Thiourea derivatives have been reported to exhibit antimicrobial properties. Studies have demonstrated that similar compounds can effectively inhibit the growth of various pathogens, including bacteria and fungi .

- Anticancer Properties : Research indicates that thioureas can possess anticancer activities. For instance, compounds with structural similarities have been evaluated against multiple cancer cell lines, showing significant cytotoxic effects. A detailed study highlighted the efficacy of thiourea derivatives in inhibiting tumor growth through various mechanisms.

Biological Research

Understanding the interactions of 1-(2,6-Dimethylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea with biological macromolecules is crucial for elucidating its mechanism of action:

- Binding Affinity Studies : The presence of electron-withdrawing groups like trifluoromethyl enhances binding affinity to biological targets. Interaction studies often involve techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy to analyze binding interactions with proteins or nucleic acids .

Materials Science Applications

The unique properties of 1-(2,6-Dimethylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea extend into materials science:

- Polymer Chemistry : The compound can be utilized as a building block in the synthesis of advanced polymers. Its lipophilic nature allows it to enhance the mechanical properties and thermal stability of polymeric materials .

- Nanotechnology : Due to its unique chemical structure, it may serve as a precursor for the development of nanomaterials with specific functionalities. Research into nanocomposites incorporating thiourea derivatives has shown enhanced electrical and thermal properties.

Case Studies

Wirkmechanismus

The mechanism of action of 1-(2,6-Dimethylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl and dimethylphenyl groups could enhance its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-Phenyl-3-(3-(trifluoromethyl)phenyl)thiourea

- 1-(2,6-Dimethylphenyl)-3-phenylthiourea

- 1-(2,6-Dimethylphenyl)-3-(4-methylphenyl)thiourea

Uniqueness

1-(2,6-Dimethylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea is unique due to the presence of both 2,6-dimethylphenyl and 3-(trifluoromethyl)phenyl groups. These substituents can significantly influence its chemical reactivity, biological activity, and physical properties compared to other thiourea derivatives.

Biologische Aktivität

1-(2,6-Dimethylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea is a member of the thiourea class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a thiourea functional group, which is known for its ability to form hydrogen bonds and interact with various biological targets.

1. Anticancer Activity

Research indicates that thiourea derivatives exhibit significant anticancer properties. For instance, studies have shown that related thiourea compounds can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer). The mechanism often involves the activation of caspases, which are crucial for the apoptotic pathway .

Table 1: Anticancer Activity of Thiourea Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1-(2,6-Dimethylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea | MCF7 | TBD | Caspase activation |

| Related Thiourea A | PC3 | 14 | Apoptosis induction |

| Related Thiourea B | MCF7 | 7 | Caspase activation |

2. Antimicrobial Activity

Thioureas are also recognized for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. A study highlighted that certain thiourea derivatives demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Thiourea Derivatives

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(2,6-Dimethylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea | E. coli | TBD |

| Related Thiourea C | S. aureus | 32 µg/mL |

| Related Thiourea D | C. albicans | 16 µg/mL |

Case Study 1: Anticancer Evaluation

A recent study evaluated the anticancer efficacy of a series of thioureas similar to 1-(2,6-Dimethylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea against human leukemia cell lines. The results indicated that compounds with similar structural motifs exhibited IC50 values ranging from 1.50 to 14 µM, suggesting strong anticancer potential .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, a group of thioureas was screened against a panel of pathogens including Staphylococcus aureus and Candida albicans. The results showed that certain derivatives had MIC values as low as 16 µg/mL, indicating their potential as effective antimicrobial agents .

Q & A

Q. What synthetic methodologies are most effective for preparing 1-(2,6-dimethylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea?

The synthesis typically involves a two-step process: (1) preparation of the substituted phenyl isothiocyanate intermediate via reaction of 2,6-dimethylaniline with thiophosgene, and (2) coupling with 3-(trifluoromethyl)benzylamine under basic conditions (e.g., triethylamine in anhydrous THF). Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of isothiocyanate to amine) and inert atmosphere to prevent oxidation . Purity is confirmed via HPLC (>95%) and H/C NMR, with characteristic thiourea NH signals at δ 9.8–10.2 ppm .

Q. How can spectroscopic techniques characterize the structural integrity of this thiourea derivative?

- FT-IR : Confirm the thiourea C=S stretch at 1250–1300 cm and N-H stretches at 3200–3400 cm.

- NMR : H NMR identifies aromatic protons (δ 6.8–7.6 ppm) and trifluoromethyl splitting patterns. F NMR detects the CF group at δ -62 to -65 ppm.

- Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion peak [M+H] at m/z 365.1 (calculated: 365.12) .

Q. What are the key solubility and stability considerations for handling this compound?

The compound is lipophilic (logP ~4.2) and soluble in DMSO, DCM, or THF but poorly in water. Stability tests indicate decomposition at >150°C (DSC/TGA) and sensitivity to prolonged UV exposure. Store under argon at -20°C to prevent oxidation of the thiourea moiety .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, alkyl chain length) influence biological activity in thiourea derivatives?

In gibberellin-like activity studies, replacing the 2,6-dimethylphenyl group with bulkier substituents (e.g., 3,5-di-CF) reduced activity by 40%, while extending the benzylamine alkyl chain improved binding affinity (IC from 12 μM to 4 μM). This suggests steric hindrance and hydrophobic interactions critically modulate target engagement . Molecular dynamics (MD) simulations further show that trifluoromethyl groups enhance π-π stacking with aromatic residues in enzyme active sites .

Q. What computational strategies are recommended for studying ligand-protein interactions with this compound?

- Docking : Use AutoDock Vina with Lamarckian GA for conformational sampling. A 25 Å grid centered on the binding pocket (e.g., gibberellin receptors) and exhaustiveness = 32 ensure reproducibility .

- MD Simulations : Run 100 ns trajectories in GROMACS with CHARMM36 force fields to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable poses .

- QM/MM : Hybrid quantum mechanics/molecular mechanics optimizes electron density for hydrogen-bonding interactions involving the thiourea sulfur .

Q. How can crystallographic data resolve contradictions in reported bioactivity across studies?

Single-crystal X-ray diffraction (SC-XRD) reveals conformational flexibility in the thiourea core (C–S bond length: 1.68–1.72 Å), which may explain variable activity. For example, planar conformations enhance π-stacking, while twisted geometries disrupt binding. Pair SC-XRD with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., S···H contacts contribute 8–12% to crystal packing) .

Q. What experimental and computational approaches validate thiourea derivatives as enzyme inhibitors?

- Enzyme Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) for real-time binding kinetics (K <10 μM suggests high affinity).

- SAR by NMR : Screen fragment libraries to identify synergistic substituents.

- Free Energy Perturbation (FEP) : Predict ΔΔG for substituent modifications with Schrodinger’s FEP+ module (error <1 kcal/mol) .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50}50 values for similar thiourea derivatives?

Discrepancies often arise from assay conditions (e.g., pH, temperature) or protein isoforms. For example, gibberellin 3β-hydroxylase IC varies 3-fold between isoforms (GA3ox1 vs. GA3ox2). Standardize assays using recombinant proteins (≥95% purity) and include positive controls (e.g., uniconazole) . Meta-analysis of PubChem BioAssay data (AID 1259401) can contextualize outliers .

Methodological Tables

Q. Table 1. Key Spectroscopic Data

| Technique | Critical Peaks | Interpretation |

|---|---|---|

| FT-IR | 1255 cm | C=S stretch |

| H NMR | δ 10.1 ppm (s, 2H) | Thiourea NH |

| F NMR | δ -63.5 ppm (q) | CF group |

Q. Table 2. Docking Parameters for AutoDock Vina

| Parameter | Value |

|---|---|

| Grid Size | 25 Å |

| Exhaustiveness | 32 |

| Energy Range | 4 kcal/mol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.